

physical and chemical properties of copper phthalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper phthalate*

Cat. No.: *B098968*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Copper(II) Phthalate

Introduction

Copper(II) phthalate is a metal-organic complex composed of a copper(II) ion coordinated with a phthalate anion.^[1] With the molecular formula $C_8H_4CuO_4$, this compound has garnered interest in various scientific fields due to its unique structural characteristics and versatile applications.^[2] It serves as a key compound in the synthesis of pigments, acts as a catalyst in organic reactions, and exhibits potential in materials science and biological applications.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties of copper(II) phthalate, detailed experimental protocols for its synthesis and characterization, and a visual representation of its key chemical processes.

Chemical Identity and Structure

Molecular Formula: $C_8H_4CuO_4$ ^{[2][3]}

Molecular Weight: 227.66 g/mol ^{[2][3]}

CAS Numbers: 10027-30-2, 16223-74-8^{[2][3]}

Synonyms: Phthalic acid copper(II) salt, 1,2-Benzenedicarboxylic acid, copper(2+) salt^{[1][3]}

The structure of copper(II) phthalate is characterized by the coordination of copper(II) ions with the carboxylate groups of the phthalate ligand.^[2] This interaction typically results in a three-

dimensional coordination polymer network.[\[2\]](#) In this network, the phthalic acid molecules act as bridges between copper centers, with one carboxylate group binding to a copper ion in a bidentate fashion, while the other carboxylate group binds to a different copper ion in a monodentate fashion.[\[2\]](#)

The coordination geometry around the central copper(II) ion is often a distorted octahedral shape, a consequence of the Jahn-Teller effect.[\[2\]](#) The compound can exist in various hydrated forms, most commonly as a monohydrate ($C_8H_4CuO_4 \cdot H_2O$) or hemihydrate.[\[2\]](#)

Physical and Chemical Properties

The properties of copper(II) phthalate have been determined through various analytical techniques. The quantitative data are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	$C_8H_4CuO_4$	[2] [3]
Molecular Weight	227.66 g/mol	[2] [3]
Appearance	Blue crystalline substance	[2]
Boiling Point	378.3°C at 760 mmHg	[1] [2]
Flash Point	196.7°C	[1] [2]
Vapor Pressure	2.14E-06 mmHg at 25°C	[1]
Exact Mass	226.94100 Da	[2]
Solubility	Limited solubility in water	[2] [4]

Experimental Protocols

Synthesis of Copper(II) Phthalate (Precipitation Method)

A common and straightforward method for synthesizing copper(II) phthalate involves a double decomposition reaction in an aqueous solution.[\[5\]](#)

Materials:

- Copper(II) salt (e.g., Copper(II) nitrate[5] or Copper(II) sulfate[2])
- Ammonium salt of phthalic acid[5] or Potassium hydrogen phthalate (KHP)[2]
- Distilled water

Procedure:

- Prepare a 0.1 M solution of copper(II) nitrate in distilled water.[5]
- Prepare a solution of the ammonium salt of phthalic acid by dissolving it in hot distilled water (pH adjusted to 5.5-5.7).[5]
- Add an equivalent amount of the copper(II) nitrate solution to the hot phthalate salt solution. [5] A precipitate will form.[2][5]
- Heat the resulting mixture with the precipitate in the mother liquor at 333-343 K (60-70 °C) for 30 minutes.[5]
- Filter the precipitate using standard laboratory filtration techniques.[5]
- Wash the collected solid with hot water to remove any remaining ammonium ions (NH_4^+).[5]
- Dry the final product, a blue crystalline substance, at 303 K (30 °C) to a constant mass.[5]

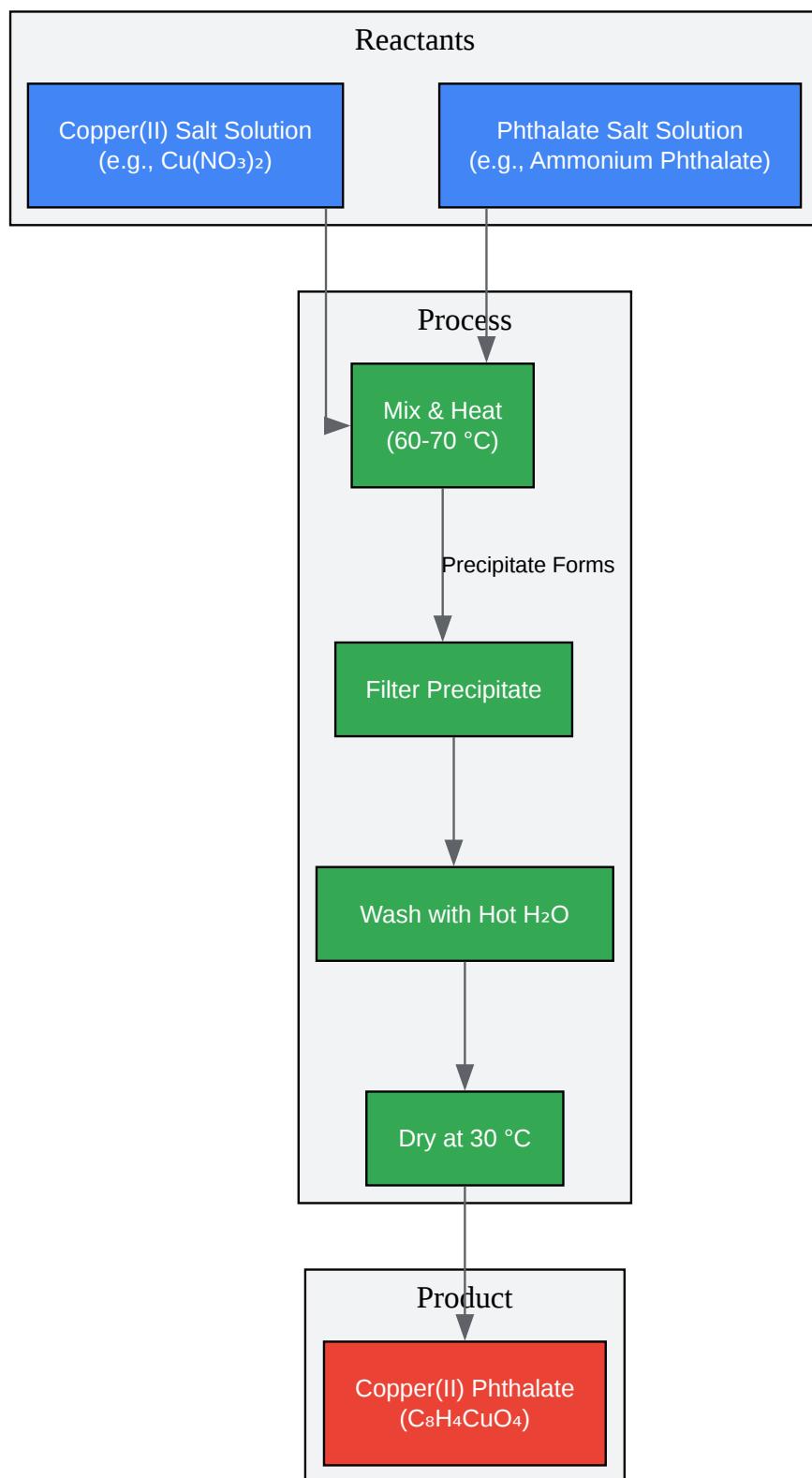
An alternative approach involves adding a copper(II) sulfate solution to a partially dissolved solution of potassium hydrogen phthalate (KHP), which yields a crystalline precipitate of copper(II) phthalate after approximately two hours.[2]

Thermal Analysis Protocol

The thermal decomposition of copper(II) phthalate monohydrate can be studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Instrumentation:

- Thermogravimetric Analyzer (TGA)
- Differential Thermal Analyzer (DTA)

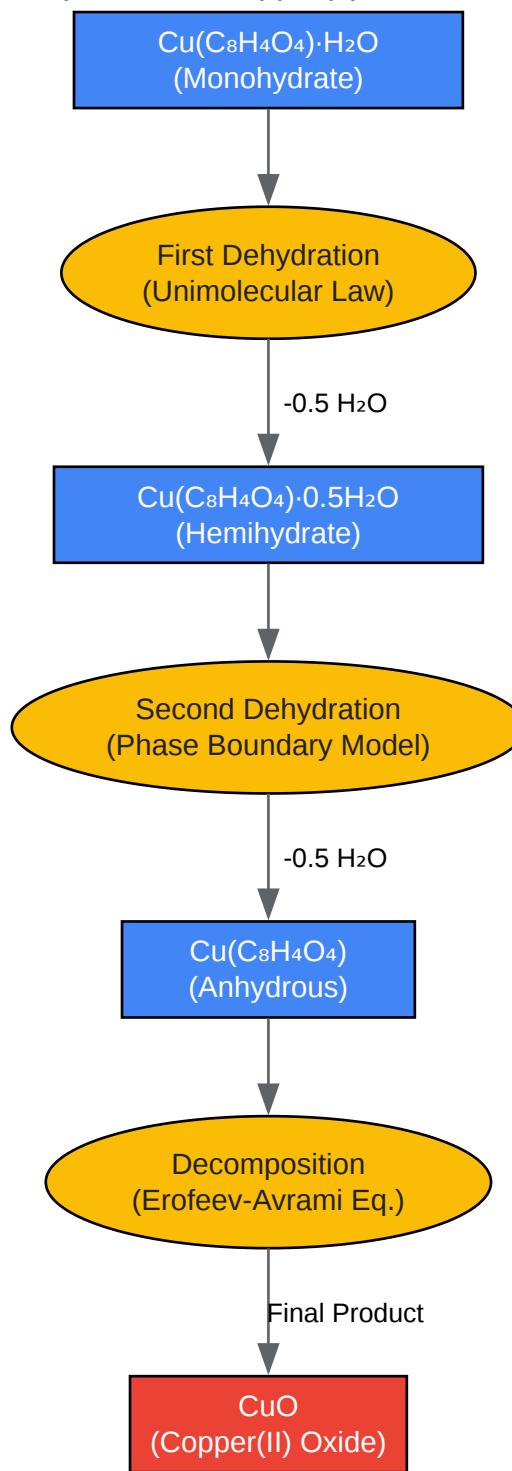

Procedure:

- Place a precisely weighed sample of copper(II) phthalate monohydrate into the sample holder of the TGA/DTA instrument.
- Heat the sample in an air atmosphere.[\[5\]](#)
- Conduct two separate runs with different linear heating rates: 5 °C/min and 10 °C/min, to observe the effect of heating rate on the decomposition pathway.[\[5\]](#)
- Record the weight loss (TGA) and temperature difference (DTA) as a function of temperature. The decomposition of the anhydrous complex follows the Erofeev-Avrami equation.[\[2\]](#)[\[6\]](#)

Key Chemical Processes and Visualizations

Synthesis of Copper(II) Phthalate

The precipitation method provides a clear workflow for the synthesis of copper(II) phthalate from its precursors.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Copper(II) Phthalate.

Thermal Decomposition Pathway

Thermal analysis reveals that copper(II) phthalate monohydrate decomposes in a distinct, three-step process.[2][6] This pathway involves two dehydration steps followed by the final breakdown of the anhydrous complex.[2][6]

Thermal Decomposition of Copper(II) Phthalate Monohydrate

[Click to download full resolution via product page](#)

Caption: Multi-step thermal decomposition pathway of the monohydrate form.

Spectroscopic Properties

While detailed spectral data is extensive, UV-Visible spectroscopy is a key technique for characterization. Copper(II) complexes typically exhibit d-d transitions.^[7] The UV-Vis spectrum of copper ions in solution shows a characteristic maximum absorption peak around 810 nm.^[8] For **copper phthalate** complexes, which are distinct from the intensely colored copper phthalocyanine dyes, the electronic transitions are primarily associated with the copper d-orbitals and ligand-to-metal charge transfers.^[7]

Applications

The unique properties of copper(II) phthalate make it a valuable compound for several applications:

- **Catalysis:** **Copper phthalate** complexes have shown significant catalytic activity, particularly in oxidation reactions where they can facilitate electron transfer.^[2] They have been explored for environmental remediation, such as the removal of dibutyl phthalate (DBP) from water.^[2]
- **Materials Science:** As a coordination polymer, **copper phthalate** is a candidate for creating advanced materials.^[2] Potential uses include hydrogen storage, magnetic devices, and separation technologies.^[2]
- **Drug Development and Biological Activity:** Research has indicated that copper(II) phthalate exhibits biological activity.^[2] It can form stable complexes with DNA and has demonstrated cytotoxic effects on cancer cell lines in vitro.^{[2][9]} Copper complexes, in general, are widely studied for their anti-proliferative and anti-inflammatory properties, making them promising for drug development.^{[10][11]} Some bis-phenanthroline copper(II) phthalate complexes have been identified as potent in vitro antitumor agents with the ability to cleave DNA without external reducing agents.^[9]

Conclusion

Copper(II) phthalate is a structurally interesting metal-organic compound with well-defined physical and chemical properties. Its synthesis is readily achievable through aqueous precipitation, and its thermal decomposition follows a predictable multi-step pathway. The compound's utility in catalysis, materials science, and particularly its emerging potential in medicinal chemistry as an anticancer agent, underscores the importance of a thorough

understanding of its fundamental characteristics for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 10027-30-2,copper phthalate | lookchem [lookchem.com]
- 2. Copper phthalate (10027-30-2) for sale [vulcanchem.com]
- 3. Copper phthalate | C8H4CuO4 | CID 82304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Copper phthalocyanine - Wikipedia [en.wikipedia.org]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal-Ligand Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of copper based drugs, radiopharmaceuticals and medical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of copper phthalate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098968#physical-and-chemical-properties-of-copper-phthalate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com